Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.
Ciluprevir
CAS No.: 300832-84-2
VCID: VC0523773
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ciluprevir, also known by its research code BILN 2061, is a potent inhibitor of the hepatitis C virus (HCV) NS3 serine protease. Developed by Boehringer Ingelheim, it was the first in its class to enter clinical trials for the treatment of hepatitis C infection . Despite its promising antiviral activity, its development was halted in phase Ib clinical trials due to cardiac toxicity observed in animal studies . Mechanism of ActionCiluprevir acts as a competitive reversible inhibitor of the NS3/4A protease, which is crucial for the replication of HCV. It exhibits high potency against genotypes 1a and 1b of the virus, with inhibitory rate constant (Ki) values of 0.3 nM and 0.66 nM, respectively . This specificity allows ciluprevir to effectively inhibit HCV RNA replication at low nanomolar concentrations . PharmacokineticsCiluprevir is administered orally and has been studied in both single and multiple dose regimens. In clinical trials, a dose of 10 mg resulted in peak plasma concentrations of 1189.16 ng/mL for a single dose and 2799.99 ng/mL for multiple doses . The area under the curve (AUC) values were 5323.08 ng × h/mL for a single dose and 13318.27 ng × h/mL for multiple doses . Pharmacokinetic Data
Clinical Trials and Development StatusCiluprevir progressed to phase Ib clinical trials but was discontinued due to adverse effects observed in animal studies, specifically cardiac toxicity . Despite this setback, the scaffold of ciluprevir was used to develop other macrocyclic inhibitors, such as simeprevir (TMC-435) and danoprevir . Clinical Trials Overview
Potential RepurposingWhile ciluprevir was primarily developed for HCV, there has been interest in repurposing antiviral drugs for other viral infections. For instance, a screen of existing drugs identified ciluprevir as a potential inhibitor of the SARS-CoV-2 main protease, though with a relatively high IC50 value of 20.77 μM . This suggests that while ciluprevir may not be ideal for COVID-19 treatment, its scaffold could be modified to improve potency against other viral targets. |
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CAS No. | 300832-84-2 | |||||||||||||||||||||||||||||||
Product Name | Ciluprevir | |||||||||||||||||||||||||||||||
Molecular Formula | C40H50N6O8S | |||||||||||||||||||||||||||||||
Molecular Weight | 774.9 g/mol | |||||||||||||||||||||||||||||||
IUPAC Name | (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid | |||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 | |||||||||||||||||||||||||||||||
Standard InChIKey | PJZPDFUUXKKDNB-XJTCTOBSSA-N | |||||||||||||||||||||||||||||||
Isomeric SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O | |||||||||||||||||||||||||||||||
SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O | |||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O | |||||||||||||||||||||||||||||||
Appearance | Solid powder | |||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||||||||||||||||||
Solubility | Soluble in DMSO | |||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||||||||||||||||||
Synonyms | BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir | |||||||||||||||||||||||||||||||
Reference | 1: Busacca CA, Jones PJ, Campbell SJ, Saha AK, Gonnella NC, Senanayake CH. Probing the cation binding modes of macrocyclic HCV protease inhibitor BILN 2061 by multinuclear NMR. J Pharm Biomed Anal. 2012 Nov;70:609-13. doi: 10.1016/j.jpba.2012.06.013. Epub 2012 Jun 15. PubMed PMID: 22766359. 2: Stoltz JH, Stern JO, Huang Q, Seidler RW, Pack FD, Knight BL. A twenty-eight-day mechanistic time course study in the rhesus monkey with hepatitis C virus protease inhibitor BILN 2061. Toxicol Pathol. 2011 Apr;39(3):496-501. doi: 10.1177/0192623311398276. Epub 2011 Mar 25. PubMed PMID: 21441227. 3: Shu C, Zeng X, Hao MH, Wei X, Yee NK, Busacca CA, Han Z, Farina V, Senanayake CH. RCM macrocyclization made practical: an efficient synthesis of HCV protease inhibitor BILN 2061. Org Lett. 2008 Mar 20;10(6):1303-6. doi: 10.1021/ol800183x. Epub 2008 Feb 23. PubMed PMID: 18293994. 4: Vanwolleghem T, Meuleman P, Libbrecht L, Roskams T, De Vos R, Leroux-Roels G. Ultra-rapid cardiotoxicity of the hepatitis C virus protease inhibitor BILN 2061 in the urokinase-type plasminogen activator mouse. Gastroenterology. 2007 Oct;133(4):1144-55. Epub 2007 Jul 10. PubMed PMID: 17919490. 5: Yee NK, Farina V, Houpis IN, Haddad N, Frutos RP, Gallou F, Wang XJ, Wei X, Simpson RD, Feng X, Fuchs V, Xu Y, Tan J, Zhang L, Xu J, Smith-Keenan LL, Vitous J, Ridges MD, Spinelli EM, Johnson M, Donsbach K, Nicola T, Brenner M, Winter E, Kreye P, Samstag W. Efficient large-scale synthesis of BILN 2061, a potent HCV protease inhibitor, by a convergent approach based on ring-closing metathesis. J Org Chem. 2006 Sep 15;71(19):7133-45. PubMed PMID: 16958506. 6: Haddad N, Tan J, Farina V. Convergent synthesis of the quinolone substructure of BILN 2061 via carbonylative Sonogashira coupling/cyclization. J Org Chem. 2006 Jun 23;71(13):5031-4. PubMed PMID: 16776542. 7: Herrmann E, Zeuzem S, Sarrazin C, Hinrichsen H, Benhamou Y, Manns MP, Reiser M, Reesink H, Calleja JL, Forns X, Steinmann GG, Nehmiz G. Viral kinetics in patients with chronic hepatitis C treated with the serine protease inhibitor BILN 2061. Antivir Ther. 2006;11(3):371-6. PubMed PMID: 16759054. 8: Lin C, Gates CA, Rao BG, Brennan DL, Fulghum JR, Luong YP, Frantz JD, Lin K, Ma S, Wei YY, Perni RB, Kwong AD. In vitro studies of cross-resistance mutations against two hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061. J Biol Chem. 2005 Nov 4;280(44):36784-91. Epub 2005 Aug 8. PubMed PMID: 16087668. 9: Reiser M, Hinrichsen H, Benhamou Y, Reesink HW, Wedemeyer H, Avendano C, Riba N, Yong CL, Nehmiz G, Steinmann GG. Antiviral efficacy of NS3-serine protease inhibitor BILN-2061 in patients with chronic genotype 2 and 3 hepatitis C. Hepatology. 2005 Apr;41(4):832-5. PubMed PMID: 15732092. 10: Hinrichsen H, Benhamou Y, Wedemeyer H, Reiser M, Sentjens RE, Calleja JL, Forns X, Erhardt A, Crönlein J, Chaves RL, Yong CL, Nehmiz G, Steinmann GG. Short-term antiviral efficacy of BILN 2061, a hepatitis C virus serine protease inhibitor, in hepatitis C genotype 1 patients. Gastroenterology. 2004 Nov;127(5):1347-55. PubMed PMID: 15521004. 11: Tsantrizos YS. The design of a potent inhibitor of the hepatitis C virus NS3 protease: BILN 2061--from the NMR tube to the clinic. Biopolymers. 2004;76(4):309-23. PubMed PMID: 15386268. 12: Faucher AM, Bailey MD, Beaulieu PL, Brochu C, Duceppe JS, Ferland JM, Ghiro E, Gorys V, Halmos T, Kawai SH, Poirier M, Simoneau B, Tsantrizos YS, Llinàs-Brunet M. Synthesis of BILN 2061, an HCV NS3 protease inhibitor with proven antiviral effect in humans. Org Lett. 2004 Aug 19;6(17):2901-4. PubMed PMID: 15330643. 13: Thibeault D, Bousquet C, Gingras R, Lagacé L, Maurice R, White PW, Lamarre D. Sensitivity of NS3 serine proteases from hepatitis C virus genotypes 2 and 3 to the inhibitor BILN 2061. J Virol. 2004 Jul;78(14):7352-9. PubMed PMID: 15220408; PubMed Central PMCID: PMC434094. 14: Llinàs-Brunet M, Bailey MD, Bolger G, Brochu C, Faucher AM, Ferland JM, Garneau M, Ghiro E, Gorys V, Grand-Maître C, Halmos T, Lapeyre-Paquette N, Liard F, Poirier M, Rhéaume M, Tsantrizos YS, Lamarre D. Structure-activity study on a novel series of macrocyclic inhibitors of the hepatitis C virus NS3 protease leading to the discovery of BILN 2061. J Med Chem. 2004 Mar 25;47(7):1605-8. PubMed PMID: 15027850. 15: Lin C, Lin K, Luong YP, Rao BG, Wei YY, Brennan DL, Fulghum JR, Hsiao HM, Ma S, Maxwell JP, Cottrell KM, Perni RB, Gates CA, Kwong AD. In vitro resistance studies of hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061: structural analysis indicates different resistance mechanisms. J Biol Chem. 2004 Apr 23;279(17):17508-14. Epub 2004 Feb 6. PubMed PMID: 14766754. | |||||||||||||||||||||||||||||||
PubChem Compound | 74787538 | |||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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